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Compound of Interest

Compound Name: 6-Bromo-2-methyl-2H-indazole

Cat. No.: B1292063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and potential biological activities of 6-Bromo-2-methyl-2H-indazole.
This compound is a member of the indazole class of heterocyclic compounds, which are of
significant interest in medicinal chemistry due to their diverse pharmacological activities,
including their roles as kinase inhibitors in anti-cancer therapies.

Core Compound Properties

6-Bromo-2-methyl-2H-indazole is a substituted indazole with the molecular formula
CsH7BrNz.[1] Its chemical structure features a bromine atom at the 6-position and a methyl
group at the 2-position of the indazole ring.
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Property Value Source
Molecular Weight 211.06 g/mol [1]
Molecular Formula CsH7BrN2 [1]
CAS Number 590417-95-1 [1]

) ) Inferred from related
Appearance Likely a solid
compounds

Expected to be soluble in
N ] ) Inferred from related
Solubility organic solvents like DMSO,

compounds
DMF, and methanol

Synthesis and Characterization

The synthesis of 6-Bromo-2-methyl-2H-indazole can be achieved through the methylation of
6-bromo-1H-indazole. This reaction typically yields a mixture of the 1-methyl and 2-methyl
iIsomers, which can then be separated by chromatography.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-
2H-indazole

This protocol is based on established methods for the N-methylation of indazoles.
Materials:

6-bromo-1H-indazole

Sodium hydride (NaH)

Methyl iodide (CHsl)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH4Cl)

Ethyl acetate
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e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)
« Silica gel for column chromatography
Procedure:

» To a solution of 6-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g.,
nitrogen or argon) and cooled in an ice bath, slowly add sodium hydride.

« Stir the reaction mixture at 0°C for 30 minutes.
e Add methyl iodide dropwise to the reaction mixture at room temperature.
e Monitor the reaction progress using Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction by carefully adding saturated aqueous ammonium
chloride.

o Separate the organic and aqueous layers.
o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of hexane and ethyl acetate) to separate the 1-methyl and 2-methyl isomers.

[2]

Characterization

The synthesized 6-Bromo-2-methyl-2H-indazole should be characterized using standard
analytical techniques to confirm its identity and purity.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
acquired to confirm the chemical structure, including the position of the methyl group on the
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indazole ring.

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of
the compound and confirm its elemental composition.

o High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for
assessing the purity of the compound and for detecting and quantifying any impurities.

Biological Activity and Potential Applications

Indazole derivatives are recognized as privileged scaffolds in drug discovery, particularly in the
development of kinase inhibitors for cancer therapy.[3][4] Many approved anti-cancer drugs,
such as axitinib and pazopanib, feature an indazole core.[3] These compounds often act as
competitive inhibitors at the ATP-binding site of protein kinases.

While specific biological data for 6-Bromo-2-methyl-2H-indazole is not extensively available in
public literature, its structural similarity to known kinase inhibitors suggests it could be a
valuable building block or a candidate for screening in kinase inhibition assays. Key kinase
targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptor
(VEGFR) and c-Met, which are crucial in tumor angiogenesis and cell proliferation.[3][4]

Potential Signaling Pathway Involvement

Given the known targets of indazole derivatives, 6-Bromo-2-methyl-2H-indazole could
potentially inhibit signaling pathways driven by receptor tyrosine kinases like VEGFR-2 and c-
Met. Inhibition of these pathways can disrupt downstream signaling cascades, leading to
reduced cell proliferation, migration, and angiogenesis.
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Simplified VEGFR-2 Signaling Pathway and Potential Inhibition.
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Simplified c-Met Signaling Pathway and Potential Inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the kinase inhibitory activity of
compounds such as 6-Bromo-2-methyl-2H-indazole.

Experimental Workflow: Kinase Inhibitor Discovery
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General workflow for kinase inhibitor discovery.
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Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 or
c-Met)

This protocol outlines a general procedure to assess the inhibitory activity of a test compound

against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

Recombinant human kinase (e.g., VEGFR-2 or c-Met)
Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide)
Adenosine triphosphate (ATP)

Test compound (dissolved in DMSO)

Kinase assay buffer

Luminescence-based kinase assay kit (e.g., ADP-Glo™)
White, opaque multi-well plates (e.g., 96- or 384-well)

Plate reader capable of measuring luminescence

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In a multi-well plate, add the test compound at various concentrations. Include a positive
control (a known inhibitor) and a negative control (DMSO vehicle).

Add a solution containing the kinase enzyme and the substrate in kinase assay buffer to
each well.

Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to each well.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60
minutes).
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» Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the
kinase assay kit that stops the reaction.

e Add the detection reagent from the kit to convert the generated ADP to ATP and produce a
luminescent signal.

 Incubate the plate at room temperature for a specified time to stabilize the signal.
e Measure the luminescence of each well using a plate reader.

» Calculate the percentage of kinase inhibition for each compound concentration relative to the
negative control.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
compound concentration and fitting the data to a dose-response curve.[5][6][7][8][9][10][11]
[12][13]

Conclusion

6-Bromo-2-methyl-2H-indazole is a valuable heterocyclic compound with significant potential
in drug discovery, particularly in the development of novel kinase inhibitors. Its synthesis is
achievable through established methods, and its structure lends itself to further chemical
modification to explore structure-activity relationships. The protocols and information provided
in this guide offer a foundation for researchers to synthesize, characterize, and evaluate the
biological activity of this and related indazole derivatives in the pursuit of new therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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